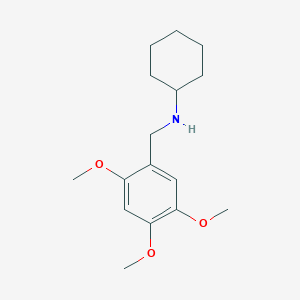
N-(2,4,5-trimethoxybenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,5-trimethoxybenzyl)cyclohexanamine is a compound that is structurally related to various cyclohexanamine derivatives that have been synthesized and studied for different applications, including psychotropic activity and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses offer insights into the potential characteristics and applications of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from cyclohexanamine or its derivatives. For instance, the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide involved tritiation followed by coupling with acetyl 5-azidosalicylic acid chloride . Similarly, the synthesis of N-(1-Methyl)cyclopropylbenzylamine required the formation of an adduct with monoamine oxidase . The N-methyl and N,N-dimethyl derivatives of cyclohexylamines were synthesized through catalytic reductive methylation . These methods could potentially be adapted for the synthesis of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray diffraction. For example, the crystal structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was determined to have a trans configuration about the central C=N functional bond, with stabilization by hydrogen bonds and π-π stacking interactions . This suggests that N-(2,4,5-trimethoxybenzyl)cyclohexanamine may also exhibit specific structural features that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of cyclohexanamine derivatives can vary depending on the substituents present on the benzyl and cyclohexanamine moieties. For instance, 1-(Trimethoxymethyl)cyclohexene underwent reactions with sodium hydride and N-methylaniline, as well as thermolysis to yield different products . These reactions indicate that N-(2,4,5-trimethoxybenzyl)cyclohexanamine could also participate in various chemical transformations, which could be explored for synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanamine derivatives are influenced by their molecular structures. The presence of trimethoxy groups, as seen in some of the synthesized compounds, could affect properties such as solubility, boiling point, and stability . The specific activities of these compounds, such as their psychotropic or antibacterial effects, are also determined by their chemical structures . Therefore, N-(2,4,5-trimethoxybenzyl)cyclohexanamine is likely to have distinct physical and chemical properties that could be investigated for potential applications in various fields.
科学的研究の応用
Analytical Profiles and Biological Matrices Analysis
Research has identified psychoactive arylcyclohexylamines, including compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These compounds have been characterized and analyzed using various methods like gas chromatography, mass spectrometry, and liquid chromatography. They've been identified in biological matrices such as blood, urine, and vitreous humor, contributing to a deeper understanding of their analytical profiles in these biological samples (De Paoli et al., 2013).
Alzheimer's Disease Therapy
In the context of Alzheimer's disease, compounds structurally similar to N-(2,4,5-trimethoxybenzyl)cyclohexanamine, such as tetrahydrosalens, have shown promise. These compounds, due to their significant affinity for metal ions, could potentially disrupt metal-peptide interactions implicated in Alzheimer's disease. Some of these compounds have demonstrated the ability to attenuate amyloid-beta aggregation, a key feature in the disease's pathology (Storr et al., 2009).
Photochemistry and Solvolytic Reactivity
The photochemistry of 3,5-dimethoxybenzyl compounds has been studied, revealing insights into the behavior of related chemical structures under various conditions. This research contributes to understanding the photochemical and solvolytic reactivity of compounds like N-(2,4,5-trimethoxybenzyl)cyclohexanamine, providing valuable information for their potential applications in various fields (DeCosta et al., 2000).
Antioxidant Activity Studies
Studies have been conducted on compounds bearing the 3,4,5-trimethoxybenzyloxy group, closely related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These studies focus on their antioxidant activities, crucial for potential therapeutic applications. Such research is vital in exploring the health benefits of these compounds, particularly in combating oxidative stress (Kareem et al., 2016).
Synthesis and Evaluation for Antitumour Activity
Research into the synthesis and evaluation of compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine has been conducted, particularly focusing on their potential antitumour properties. Such studies are crucial in the ongoing search for effective cancer therapies, highlighting the potential medical applications of these compounds (El-Azab et al., 2017).
特性
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRIVYOTUIEAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354517 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |
CAS RN |
356094-13-8 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

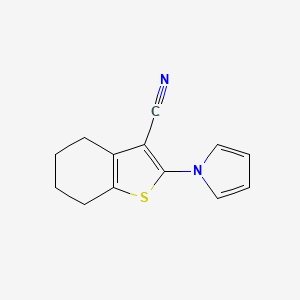
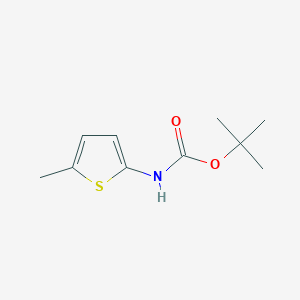
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
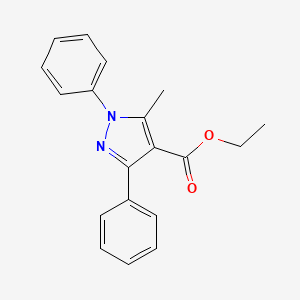
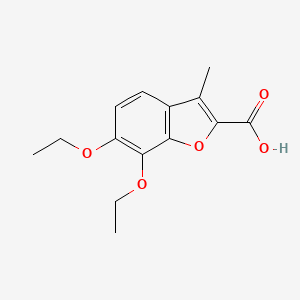
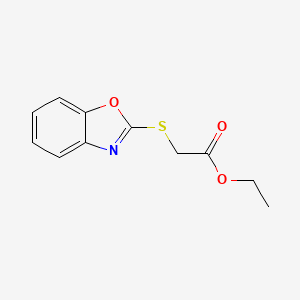
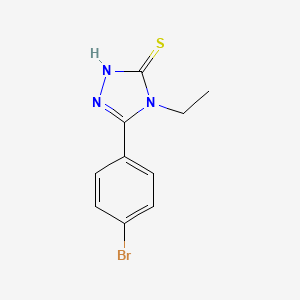
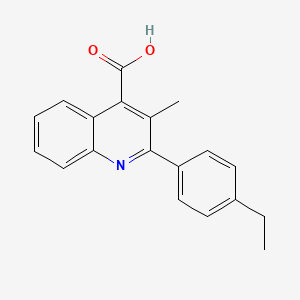
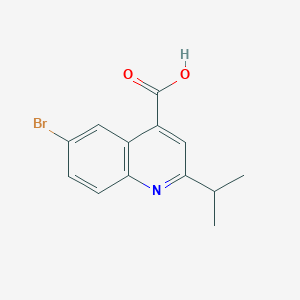
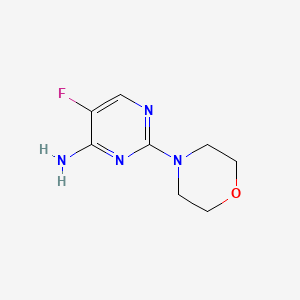
![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

